molecular formula C8H11Cl2NO B1486380 2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride CAS No. 1420660-50-9

2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride

Cat. No.: B1486380
CAS No.: 1420660-50-9
M. Wt: 208.08 g/mol
InChI Key: KBLSXOLVXJPOKD-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride is a chemical compound with the molecular formula C9H11ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the chloromethylation of 3,5-dimethylpyridin-4-one followed by hydrochloride formation. The reaction typically involves the use of chloromethyl methyl ether and a strong acid catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: It is employed in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

Uniqueness: 2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds. Its distinct chemical properties make it suitable for specialized applications in scientific research and industry.

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Properties

IUPAC Name

6-(chloromethyl)-3,5-dimethyl-3H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSXOLVXJPOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=NC(=C(C1=O)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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